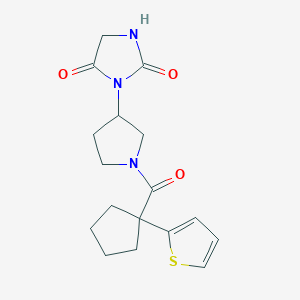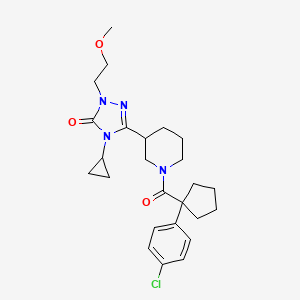
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H30ClF3N2O4 and its molecular weight is 490.95. The purity is usually 95%.
BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research on Related Compounds
Metabolic Pathways and Metabolites
A study on L-735,524, a compound undergoing clinical evaluation for HIV-1 protease inhibition, explored its metabolites in human urine. This investigation identified major metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, suggesting the importance of understanding metabolic transformations in developing therapeutic agents (Balani et al., 1995).
Oxidative Stress and Inflammation
The effects of environmental phenols and parabens on oxidative stress and inflammation were examined among pregnant women. The study found associations between these compounds and increased markers of oxidative stress and inflammation, highlighting the potential health impacts of chemical exposure (Watkins et al., 2015).
Receptor Occupancy and Drug Development
Research on a novel 5-HT(1A) antagonist demonstrated the potential for developing anxiety and mood disorder treatments by assessing receptor occupancy in the human brain. This study exemplifies the application of chemical compounds in elucidating biological mechanisms and developing therapeutic strategies (Rabiner et al., 2002).
Metabolism in Humans and Animals
A study on zipeprol metabolism revealed that it is metabolized through N-dealkylation, oxidation, hydroxylation, and methylation. Understanding the metabolic fate of compounds is crucial for their development and safety evaluation (Constantin & Pognat, 1978).
Propiedades
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O4.ClH/c1-30-21-6-7-22(31-2)17(12-21)15-32-16-20(29)14-27-8-10-28(11-9-27)19-5-3-4-18(13-19)23(24,25)26;/h3-7,12-13,20,29H,8-11,14-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNROYVXFXFCCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)
![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)





